5-HT2B Receptor Binding Affinity: MRS7925 vs. Closest (N)-Methanocarba Analogues
MRS7925 (Compound 43) displays a 5-HT2B receptor Ki of 17.4 nM (pKi = 7.76 ± 0.03), representing one of the highest affinities within the (N)-methanocarba adenosine series [1]. This affinity is 4.4-fold greater than that of the corresponding 2-chloro analogue (Compound 42, Ki = 77 nM) and 4.7-fold greater than the (S)-stereoisomer (Compound 44, Ki = 34 nM) [1]. Compared to the N6-dicyclopropyl-methyl-2-iodo analogue (Compound 11, Ki = 11.2 nM), MRS7925 exhibits only a 1.6-fold lower affinity while achieving a distinct selectivity profile [1].
| Evidence Dimension | 5-HT2B receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | MRS7925 (Compound 43): Ki = 17.4 nM; pKi = 7.76 ± 0.03 |
| Comparator Or Baseline | Compound 42 (2-chloro analogue): Ki = 77 nM; Compound 44 ((S)-stereoisomer): Ki = 34 nM; Compound 11 (N6-dicyclopropyl-methyl-2-iodo): Ki = 11.2 nM |
| Quantified Difference | MRS7925 is 4.4-fold more potent than Compound 42, 2.0-fold more potent than Compound 44, and 1.6-fold less potent than Compound 11 |
| Conditions | Radioligand binding assays using human 5-HT2B receptor expressed in HEK293 cells; [³H]LSD as radioligand |
Why This Matters
For research groups requiring high-potency 5-HT2B antagonism with a defined stereochemical and halogen substitution profile, MRS7925 provides a distinct affinity benchmark that differs significantly from both its chloro- and stereochemical analogues, enabling precise pharmacological interrogation.
- [1] Tosh DK, Calkins MM, Ivancich MS, Bock HA, Campbell RG, et al. Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives. Eur J Med Chem. 2023;259:115691. View Source
